Conduritol B Tetraacetate
Overview
Description
Conduritol B Tetraacetate (CBTA) is a naturally occurring compound found in several plants, fungi, and bacteria. It is a cyclic acetal of a hexitol, composed of four acetate groups and one hydroxyl group. CBTA is an important compound in the study of biochemistry and physiology, as it has many potential applications in research and laboratory experiments.
Scientific Research Applications
Synthesis of Cyclitols and Aminocyclitols : Conduritol D tetraacetate can be enzymatically desymmetrized to prepare homochiral intermediates for synthesizing cyclitols and aminocyclitols, useful in pharmaceutical and biotechnology industries (Patti, Sanfilippo, Piattelli, & Nicolosi, 1996).
Potential in Drug Discovery : New conduritol analogues derived from bicyclooctatriene have been synthesized, offering potential for novel drug discovery and pharmacological applications (Kara, Balcı, Bourne, & Watson, 1994).
Neurotransmitter Synthesis and Neurogenesis : A stereospecific synthesis of 1,4-di-O-methyl-myo-inositol (liriodendritol) from p-benzoquinone provides a valuable tool for studying neurotransmitter synthesis and its role in neurogenesis (Kelebekli, 2007).
Enzyme Inhibition : Bromo-conduritol-B shows strong enzyme-specific inhibition against alpha-glycosidase, indicating potential as a novel anti-inflammatory agent (Cantekin, Baran, Çalışkan, & Balcı, 2009).
Active-Site-Directed Inhibition : Conduritol B epoxide acts as an irreversible, first-order inhibitor of alpha-glucosidase, indicating a carboxyl group(s) at the enzyme's active site (Yang, Ge, Zeng, & Zhang, 1985).
Gaucher Disease Model : Conduritol B epoxide effectively induces Gaucher disease in mice, demonstrating its utility in medical research (Stephens, Bernatsky, Burachinsky, Legler, & Kanfer, 1978).
Synthesis of Glycosidase Inhibitors : Enzymatic resolution of (±)-conduritol-B is key for synthesizing glycosidase inhibitors, important in pharmaceutical research (Sanfilippo, Patti, & Nicolosi, 1999).
Mechanism of Action
Target of Action
Conduritol B Tetraacetate primarily targets the enzyme β-glucocerebrosidase (GBA1) . This enzyme plays a crucial role in the breakdown of glucosylceramide into glucose and ceramide within the lysosome . Mutations in the GBA1 gene are known to cause Gaucher disease (GD) and are among the most frequent genetic risk factors for Parkinson’s disease (PD) .
Mode of Action
This compound acts as an irreversible inhibitor of β-glucocerebrosidase . It binds covalently to the catalytic site of the enzyme, leading to its inactivation . This inactivation disrupts the normal breakdown of glucosylceramide, leading to its accumulation within the lysosome .
Biochemical Pathways
The inhibition of β-glucocerebrosidase by this compound affects the lysosomal degradation pathway . This disruption leads to the accumulation of glucosylceramide, which can further contribute to the pathogenesis of diseases like GD and PD . In addition, this accumulation can fuel α-synuclein aggregation, a key feature of PD .
Pharmacokinetics
It is known that the compound is a specialty product used in proteomics research . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inactivation of β-glucocerebrosidase by this compound leads to several molecular and cellular effects. In vitro studies have shown that this inactivation induces lysosomal dysfunction and inhibits myelination . In vivo, it can lead to demyelination and early neurodegenerative hallmarks, including axonal degeneration, α-synuclein accumulation, and astrogliosis . It also results in brain lipid dyshomeostasis and functional impairment .
Action Environment
It is known that genetic variability and environmental exposure can play a significant role in the development of diseases like diabetes mellitus . Factors such as lifestyle, diet, and illnesses can influence the composition of gut microbiota, which in turn can impact the effectiveness of various drugs . More research is needed to understand how specific environmental factors influence the action, efficacy, and stability of this compound.
Future Directions
The future directions of Conduritol B Tetraacetate research involve its potential use in treating diseases like Gaucher disease (GD) and Parkinson’s disease (PD). It is also being studied for its potential in generating cell and animal models for these diseases . Additionally, new analogues of this compound are being designed to increase their binding affinity .
Biochemical Analysis
Biochemical Properties
Conduritol B Tetraacetate interacts with various enzymes and proteins in biochemical reactions . It is known to inhibit the synthesis of glucose in the liver, which suggests that it interacts with enzymes involved in glucose metabolism
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting the synthesis of glucose in the liver, which can have a profound impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its potential to inhibit or activate enzymes . It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited
Dosage Effects in Animal Models
In animal models, this compound has been used to generate cell and animal models for investigations on Gaucher disease and Parkinson’s disease
Metabolic Pathways
It is known to interact with enzymes involved in glucose metabolism, suggesting that it may be involved in this metabolic pathway
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is limited It is not clear whether it interacts with any transporters or binding proteins, or whether it has any effects on its localization or accumulation
properties
IUPAC Name |
[(1S,4S,5R,6R)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12-,13+,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXNPDYWUANMIX-IGQOVBAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452320 | |
Record name | Conduritol B Tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25348-63-4 | |
Record name | Conduritol B Tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.